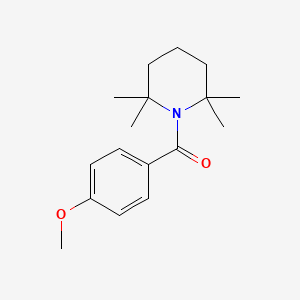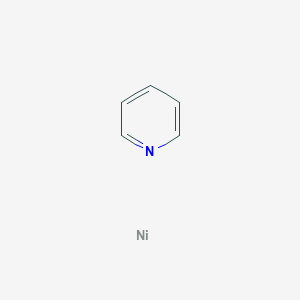
Nickel--pyridine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel–pyridine (1/1) is a coordination complex where nickel is bonded to pyridine, a six-membered aromatic heterocycle containing nitrogen. Pyridine acts as a ligand, coordinating to the nickel ion through its nitrogen atom. This compound is of significant interest due to its stability and versatility in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel–pyridine complexes can be synthesized through the reaction of nickel salts with pyridine in organic solvents. For instance, combining nickel chloride with pyridine in an organic solvent like ethanol can yield the desired complex . The reaction is typically carried out under ambient conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of nickel–pyridine complexes often involves similar methods but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel–pyridine complexes undergo various chemical reactions, including:
Oxidation and Reduction: These complexes can participate in redox reactions, where the nickel ion changes its oxidation state.
Substitution Reactions: Pyridine ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride and hydrazine are often used.
Substitution: Ligands such as phosphines and amines can replace pyridine under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxides, while substitution reactions can produce a variety of nickel-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Nickel–pyridine complexes have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which nickel–pyridine complexes exert their effects involves coordination chemistry. The nickel ion can interact with various substrates through its coordination sites, facilitating chemical transformations. In biological systems, these complexes may interact with biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Nickel–bipyridine: Another nickel complex with bipyridine as the ligand.
Nickel–phenanthroline: A complex where phenanthroline acts as the ligand.
Nickel–terpyridine: A complex with terpyridine as the ligand.
Uniqueness: Nickel–pyridine complexes are unique due to the simplicity and versatility of pyridine as a ligand. Pyridine’s ability to stabilize various oxidation states of nickel and its ease of substitution make these complexes particularly valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
568550-22-1 |
|---|---|
Molekularformel |
C5H5NNi |
Molekulargewicht |
137.79 g/mol |
IUPAC-Name |
nickel;pyridine |
InChI |
InChI=1S/C5H5N.Ni/c1-2-4-6-5-3-1;/h1-5H; |
InChI-Schlüssel |
SSDIIKNSUCERSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


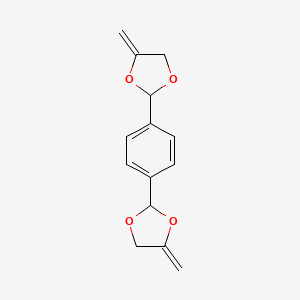
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)

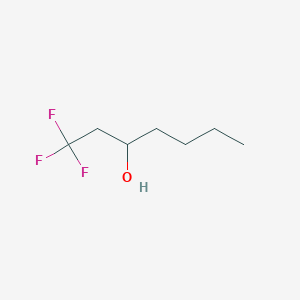
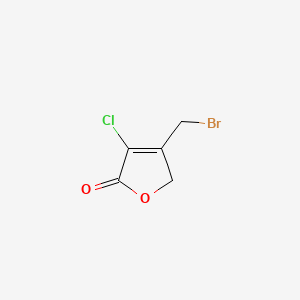
![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
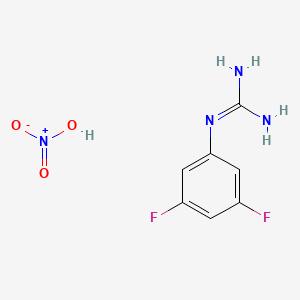
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
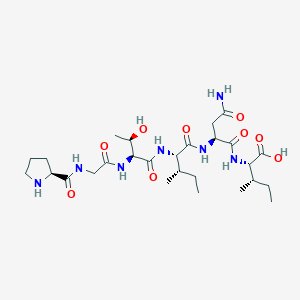
![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
